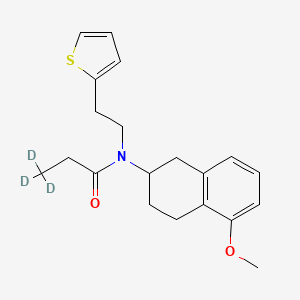
rac-Rotigotine-d3 Methyl Ether Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Rotigotine-d3 Methyl Ether Amide is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for various analytical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-Rotigotine-d3 Methyl Ether Amide involves multiple steps, starting from the precursor RotigotineThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under strict regulatory guidelines to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
rac-Rotigotine-d3 Methyl Ether Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
rac-Rotigotine-d3 Methyl Ether Amide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in quality control and assurance processes for the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of rac-Rotigotine-d3 Methyl Ether Amide is similar to that of Rotigotine. It acts as an agonist at dopamine receptors, particularly the D3 receptor, with high affinity. It also exhibits antagonistic activity at α-2-adrenergic receptors and agonistic activity at 5HT1A receptors. These interactions result in the modulation of neurotransmitter release and uptake, influencing various neurological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to rac-Rotigotine-d3 Methyl Ether Amide include:
Rotigotine: The parent compound, used in the treatment of Parkinson’s disease.
Rotigotine-d3: Another deuterated derivative used for similar research purposes.
Rotigotine Methyl Ether: A non-deuterated version of the compound .
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C20H25NO2S |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3 |
Clave InChI |
ZFRSCAOJQBFSLV-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
SMILES canónico |
CCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















